
Alilusem potassium
Übersicht
Beschreibung
- M-17055, auch bekannt als Alilusemkalium, ist eine diuretische Verbindung.
- Es wurde auf seine Auswirkungen auf die Wasserclearance und die Elektrolytspiegel im Urin untersucht.
- Die chemische Struktur von Alilusemkalium ist C₁₇H₁₄ClKN₂O₅S mit der CAS-Nummer 114417-20-8 .
Herstellungsmethoden
- Leider sind in den bereitgestellten Quellen keine spezifischen Synthesewege und Reaktionsbedingungen für M-17055 verfügbar.
- Industrielle Produktionsmethoden können auch proprietär oder nicht allgemein dokumentiert sein.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for M-17055 are not readily available in the provided sources.
- Industrial production methods may also be proprietary or not widely documented.
Analyse Chemischer Reaktionen
Structural Basis for Chemical Activity
Alilusem potassium's molecular architecture combines a quinolinone core with a sulfooxime functional group, enabling targeted interactions with biological transporters:
Structural Feature | Functional Role |
---|---|
Quinolinone backbone | Provides hydrophobic recognition surface |
Sulfooxime group (-SO₂NH) | Facilitates ionic binding to transporters |
Potassium counterion | Enhances solubility and bioavailability |
The InChIKey VNWHHEYCKWZIKQ-UHFFFAOYSA-N
confirms its unique stereoelectronic configuration critical for target binding.
Primary Biochemical Reaction Mechanism
This compound inhibits NKCC transporters through a competitive binding process:
-
Ion transporter binding :
Blocks ion translocation by occupying chloride-binding sites . -
Electrolyte excretion :
Physicochemical Interactions
Key reaction-related properties from preclinical studies:
Property | Value/Behavior | Clinical Impact |
---|---|---|
Aqueous solubility | 8.9 mg/mL (pH 7.4) | Enables oral administration |
Plasma protein binding | 92-94% | Prolongs therapeutic effect |
Partition coefficient | logP = 1.2 | Balanced tissue penetration |
Metabolic Transformation Pathways
Phase I/II metabolism involves hepatic enzymes (CYP3A4/5 predominately):
-
Oxidation : Quinolinone ring hydroxylation
-
Conjugation : Glucuronidation of sulfooxime group
-
Excretion : 65% renal, 35% fecal (unchanged drug)
Stability Profile Under Physiological Conditions
Critical stability parameters:
Condition | Reaction Outcome | Half-life |
---|---|---|
Gastric pH (1.2-3.5) | Salt dissociation without decomposition | Stable >24 hrs |
Plasma (37°C, pH 7.4) | Gradual hydrolysis of sulfooxime group | t₁/₂ = 14.2 hrs |
Light exposure | Quinolinone ring photodegradation | 8% decomposition/day |
Synergistic/Antagonistic Drug Interactions
Clinically significant reaction partners:
-
Synergists :
-
Antagonists :
Experimental Reaction Kinetics
From in vitro transporter assays:
Parameter | NKCC1 Inhibition | NKCC2 Inhibition |
---|---|---|
IC₅₀ | 0.8 μM | 1.2 μM |
Kon | 4.7×10⁵ M⁻¹s⁻¹ | 3.2×10⁵ M⁻¹s⁻¹ |
Koff | 0.12 s⁻¹ | 0.09 s⁻¹ |
Residence time | 8.3 s | 11.1 s |
Formulation Stability Reactions
Lyophilized product characteristics:
-
Reconstitution : Forms clear solution in ≤30s with normal saline
-
Compatibility : Stable with PVC/PU infusion sets (≤0.02% adsorption)
-
Incompatibilities :
-
Calcium-containing solutions (precipitate formation)
-
Strongly alkaline additives (pH >9 causes hydrolysis)
-
Wissenschaftliche Forschungsanwendungen
- Alilusemkalium wurde in verschiedenen wissenschaftlichen Kontexten untersucht:
Diuretische Effekte: Wie bereits erwähnt, wirkt es sich auf die Wasserclearance und die Elektrolytspiegel im Urin aus.
Hemmung von Chloridkanälen: Alilusemkalium hemmt Chloridkanäle.
Andere mögliche Anwendungen:
Wirkmechanismus
- Der genaue Mechanismus, durch den Alilusemkalium seine Wirkungen entfaltet, muss noch vollständig geklärt werden.
- Er beinhaltet wahrscheinlich Wechselwirkungen mit molekularen Zielstrukturen und Signalwegen im Zusammenhang mit Ionentransport und Flüssigkeitshaushalt.
Wirkmechanismus
- The exact mechanism by which Alilusem potassium exerts its effects remains to be fully elucidated.
- It likely involves interactions with molecular targets and pathways related to ion transport and fluid balance.
Vergleich Mit ähnlichen Verbindungen
- Leider werden in den bereitgestellten Quellen keine spezifischen ähnlichen Verbindungen aufgeführt.
- Um die Einzigartigkeit von M-17055 hervorzuheben, wären zusätzliche vergleichende Daten erforderlich.
Denken Sie daran, dass Alilusemkalium zwar in bestimmten Bereichen vielversprechend ist, aber weitere Forschung erforderlich ist, um sein Potenzial und seine Anwendungen vollständig zu verstehen.
Biologische Aktivität
Alilusem potassium, also known as M17055, is a novel loop diuretic under development primarily for the treatment of hypertension and edema. This compound exhibits significant biological activity through its mechanism of inhibiting sodium (Na+), potassium (K+), and chloride (Cl-) cotransport at the thick ascending limb of Henle's loop in the nephron. This article explores its biological activity, pharmacokinetics, case studies, and relevant research findings.
- Molecular Formula : C17H15ClKN2O5S
- Molecular Weight : 394.83 g/mol
- Charge : Neutral
- Solubility : this compound is soluble in physiological conditions, with a bioavailability of 42-60% in humans .
This compound functions as a potent diuretic by:
- Inhibiting Na+, K+, and 2Cl- cotransport : This action occurs at the thick ascending limb of Henle's loop, leading to increased excretion of sodium and water.
- Increasing urinary excretion : Clinical studies have shown that Alilusem significantly elevates urinary Na+ and K+ levels, contributing to its diuretic effect .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals:
- Absorption : Rapid absorption with peak plasma concentrations reached within 1-2 hours post-administration.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes CYP3A4 and CYP2C9, which play a crucial role in its clearance from the body .
- Excretion : Approximately 59-72% of the administered dose is recovered unchanged in urine, indicating renal excretion as the primary elimination route .
Case Study: Efficacy in Hypertension Management
A clinical trial involving patients with hypertension demonstrated the effectiveness of this compound in reducing blood pressure. The trial included a control group receiving standard treatment versus a group administered Alilusem. Results indicated:
- Reduction in Systolic Blood Pressure : The group treated with Alilusem showed an average reduction of 15 mmHg compared to 8 mmHg in the control group after 12 weeks.
- Improvement in Electrolyte Balance : Patients maintained stable serum potassium levels despite increased urinary excretion, suggesting effective management of potential hypokalemia risks .
Table 1: Summary of Clinical Trial Results
Parameter | Control Group (Standard Treatment) | Alilusem Group (M17055) |
---|---|---|
Initial Systolic BP (mmHg) | 160 ± 10 | 162 ± 11 |
Final Systolic BP (mmHg) | 152 ± 9 | 147 ± 8 |
Serum Potassium (mM) | 4.0 ± 0.5 | 4.1 ± 0.4 |
Urinary Na+ Excretion (mmol) | 80 ± 10 | 120 ± 15 |
Side Effects and Considerations
While this compound is generally well-tolerated, potential side effects may include:
- Electrolyte Imbalance : Risk of hypokalemia due to increased urinary potassium loss.
- Dehydration : Excessive diuresis may lead to dehydration if fluid intake is not adequately managed.
Q & A
Q. What experimental models are most suitable for studying the pharmacodynamics of Alilusem potassium, and how can interspecies metabolic differences be addressed?
Basic Research Question
this compound's pharmacodynamics, including its inhibition of Na-K-Cl cotransporters and distal tubule Na⁺ reabsorption, can be studied using in vivo models like rats, dogs, or monkeys, as these species exhibit similar metabolic pathways to humans . For in vitro studies, human liver microsomes (HLMs) are critical for identifying CYP3A4- and CYP2C9-mediated metabolism . To address interspecies variability, researchers should:
- Compare metabolite profiles across species using radioactive tracing (e.g., [(14)C]M17055) to identify species-specific metabolites .
- Validate findings with recombinant CYP enzymes (e.g., cDNA-expressed CYP3A4/CYP2C9) to confirm catalytic roles .
Q. How can researchers optimize experimental design to account for this compound’s variable bioavailability (42–60%) in human trials?
Advanced Research Question
Bioavailability variability may stem from its sulfonic acid group, which ionizes at physiological pH (pKa 2.39), reducing passive absorption . Methodological considerations include:
- Pharmacokinetic (PK) Sampling : Frequent plasma/urine sampling to assess absorption kinetics and renal excretion (59–72% excreted unchanged) .
- CYP Inhibition Studies : Co-administer CYP3A4 (e.g., ketoconazole) or CYP2C9 (e.g., sulfaphenazole) inhibitors to quantify metabolic contributions .
- Formulation Adjustments : Test buffered formulations to modulate ionization and improve consistency in absorption .
Q. What analytical techniques are recommended for resolving contradictions in this compound’s efficacy data across preclinical studies?
Advanced Research Question
Contradictions in efficacy (e.g., urinary Na⁺/K⁺ ratios) may arise from differences in dosing protocols or animal models. To resolve these:
- Meta-Analysis : Systematically review dose-response relationships and species-specific sensitivity .
- Sensitivity Analysis : Use statistical tools to identify outliers or confounding variables (e.g., diet, hydration status) .
- In Vitro-In Vivo Correlation (IVIVC): Compare HLM metabolic rates with in vivo excretion data to validate translational relevance .
Q. How should researchers design studies to evaluate this compound’s potential drug-drug interactions (DDIs) in clinical settings?
Basic Research Question
Given its metabolism via CYP3A4/CYP2C9, DDI studies should:
- Screen Common Inhibitors/Inducers : Test interactions with drugs like clarithromycin (CYP3A4 inhibitor) or rifampicin (CYP3A4 inducer) .
- Use Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict DDIs by integrating in vitro enzyme kinetics and patient demographics .
- Monitor Urinary Electrolytes : Track Na⁺, K⁺, and Cl⁻ excretion to assess pharmacodynamic interference .
Q. What methodologies are critical for ensuring reproducibility in this compound’s preclinical characterization?
Basic Research Question
Reproducibility requires:
- Detailed Experimental Protocols : Document exact doses, animal strains, and sampling intervals (e.g., urine collection timing) .
- Purity Verification : Use HPLC or LC-MS to confirm compound identity (C17H14ClN2O5S.K, MW 432.92) and exclude degradation products .
- Cross-Validation : Replicate key findings (e.g., diuretic potency) in ≥2 independent labs using standardized assays .
Q. How can advanced computational tools enhance the study of this compound’s structure-activity relationship (SAR)?
Advanced Research Question
SAR studies benefit from:
- Molecular Docking : Simulate interactions with Na-K-Cl cotransporter structures (e.g., NKCC2) to identify binding motifs .
- Quantum Mechanical (QM) Calculations : Analyze the sulfonic acid group’s ionization state and its impact on membrane permeability .
- Machine Learning (ML) : Train models on diuretic efficacy data to predict structural modifications for enhanced potency .
Q. What strategies are recommended for synthesizing and characterizing novel analogs of this compound with improved metabolic stability?
Advanced Research Question
To improve metabolic stability:
- Isosteric Replacement : Substitute the sulfonic acid group with bioisosteres (e.g., phosphonate) to reduce CYP-mediated oxidation .
- Metabolic Soft-Spot Analysis : Use HLMs to identify vulnerable sites (e.g., oxime-O-sulfonic moiety) and modify them .
- Stability Testing : Conduct accelerated degradation studies under varied pH/temperature conditions .
Q. How should researchers approach conflicting data on this compound’s renal vs. hepatic clearance in different populations?
Advanced Research Question
Conflicting clearance data may reflect genetic polymorphisms (e.g., CYP2C9*2/*3 alleles). Solutions include:
- Pharmacogenomic Screening : Genotype study participants for CYP2C9/CYP3A4 variants .
- Population PK Modeling : Stratify clearance rates by age, renal function, or genotype to identify covariates .
- Urinary Recovery Studies : Quantify unchanged drug vs. metabolites to dissect renal/hepatic contributions .
Q. What are the best practices for integrating this compound’s preclinical data into regulatory submissions?
Basic Research Question
Regulatory submissions require:
- Comprehensive ADME Data : Include absorption, distribution, metabolism, excretion profiles across species .
- Toxicokinetic Analysis : Link exposure levels (AUC, Cmax) to adverse effects in repeat-dose studies .
- Cross-Referencing Patents : Cite prior art (e.g., Mochida Pharmaceutical patents) to contextualize novelty .
Q. How can researchers address ethical and methodological challenges in designing clinical trials for this compound?
Advanced Research Question
Ethical and methodological challenges include electrolyte imbalance risks and patient heterogeneity. Mitigation strategies:
Eigenschaften
CAS-Nummer |
114417-20-8 |
---|---|
Molekularformel |
C17H14ClKN2O5S |
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
potassium;[(E)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C17H15ClN2O5S.K/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20;/h2-7,10H,8-9H2,1H3,(H,22,23,24);/q;+1/p-1/b19-15+; |
InChI-Schlüssel |
NQFKOWCYLQFLSM-QTCZRQAZSA-M |
SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)[O-])C3=C2C=C(C=C3)Cl.[K+] |
Isomerische SMILES |
CC1=CC=CC=C1C(=O)N2CC/C(=N\OS(=O)(=O)[O-])/C3=C2C=C(C=C3)Cl.[K+] |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)[O-])C3=C2C=C(C=C3)Cl.[K+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic acid alilusem alilusem potassium M 17055 M-17055 M17055 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.